molecular formula C25H28ClN3O2 B11329401 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide

Cat. No.: B11329401
M. Wt: 438.0 g/mol
InChI Key: JRUVXOVXTZRWLZ-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a dimethylaminophenyl group, and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate reagent to form the phenoxy intermediate.

    Introduction of the dimethylaminophenyl group: The phenoxy intermediate is then reacted with a dimethylaminophenyl compound under specific conditions to introduce the dimethylaminophenyl group.

    Attachment of the pyridinyl group: Finally, the compound is reacted with a pyridinyl reagent to form the final product.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE include:

The uniqueness of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28ClN3O2

Molecular Weight

438.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C25H28ClN3O2/c1-17-14-22(15-18(2)24(17)26)31-19(3)25(30)29(23-8-6-7-13-27-23)16-20-9-11-21(12-10-20)28(4)5/h6-15,19H,16H2,1-5H3

InChI Key

JRUVXOVXTZRWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3

Origin of Product

United States

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